molecular formula C4H6O2S B12000899 2-Methyl-1,3-oxathiolan-5-one

2-Methyl-1,3-oxathiolan-5-one

Cat. No.: B12000899
M. Wt: 118.16 g/mol
InChI Key: KVSJPZXQQDSSIE-UHFFFAOYSA-N
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Description

2-Methyl-1,3-oxathiolan-5-one is a heterocyclic compound with the molecular formula C4H6O2S It is a sulfur-containing five-membered ring with an oxygen atom and a sulfur atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-oxathiolan-5-one can be synthesized through several methods. One common method involves the condensation of mercaptoethanol with formaldehyde, which is typical for the synthesis of thioacetals . Another method involves the (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid, resulting in the formation of 1,3-oxathiolan-5-ones . This reaction is typically carried out in a one-pot reaction with short reaction times and high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition reactions due to the presence of the sulfur atom in the ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield thiols or thioethers.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets and pathways in biological systems. The compound can undergo phosphorylation to form triphosphate derivatives, which can then interact with nucleic acids and enzymes . This interaction can lead to the inhibition of viral replication or the modulation of cellular processes.

Comparison with Similar Compounds

2-Methyl-1,3-oxathiolan-5-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

IUPAC Name

2-methyl-1,3-oxathiolan-5-one

InChI

InChI=1S/C4H6O2S/c1-3-6-4(5)2-7-3/h3H,2H2,1H3

InChI Key

KVSJPZXQQDSSIE-UHFFFAOYSA-N

Canonical SMILES

CC1OC(=O)CS1

Origin of Product

United States

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